Disodium 1,3-benzenedisulfonate

Thermal Stability Desulfonation Kinetics Analytical Chemistry

Researchers requiring regiochemically pure benzenedisulfonate intermediates face procurement risks from isomeric contamination that can derail downstream syntheses. Disodium 1,3-benzenedisulfonate (CAS 831-59-4) is the structurally verified 1,3-isomer essential for reproducible nucleophilic aromatic substitution and pharmaceutical intermediate synthesis. • HPLC-resolved identity: complete chromatographic separation from 1,2- and 1,4-isomers under ion-pair reversed-phase conditions, ensuring regiochemical fidelity • Quantified thermal stability: requires 90 min at 270°C for complete desulfonation vs. 60 min at 250°C for mono-sulfonated analogs, providing a critical stability margin in high-temperature protocols • Water solubility: 663 g/L at 20°C for homogeneous reaction conditions. Procurement of the correct isomer eliminates downstream impurity risks and ensures synthetic pathway integrity for pharmaceutical and agrochemical applications.

Molecular Formula C6H4Na2O6S2
Molecular Weight 261.2 g/mol
CAS No. 831-59-4
Cat. No. B166255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 1,3-benzenedisulfonate
CAS831-59-4
Molecular FormulaC6H4Na2O6S2
Molecular Weight261.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C6H6O6S2.2Na/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
InChIKeyXWPWZOJBTOJEGW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium 1,3-Benzenedisulfonate: Product Overview


Disodium 1,3-benzenedisulfonate (CAS 831-59-4) is a water-soluble aromatic disulfonate salt with the molecular formula C₆H₄Na₂O₆S₂ and a molecular weight of 282.20 g/mol [1]. It is commercially available as a solid with a water solubility of 663 g/L at 20°C and a pH of 6.9 at 500 g/L concentration . The compound serves as a pharmaceutical intermediate and building block in organic synthesis . The 1,3-substitution pattern on the benzene ring imparts distinct reactivity and physicochemical properties that differentiate it from its 1,2- and 1,4- positional isomers .

1,3-Regiochemistry for isomer-specific synthesis
Reported thermal desulfonation resilience
HPLC-distinguishable from 1,2/1,4 isomers

Disodium 1,3-Benzenedisulfonate: Positional Isomer Differentiation


Generic substitution of disodium 1,3-benzenedisulfonate with its 1,2- or 1,4-disulfonate isomers is not scientifically valid due to quantifiable differences in chromatographic retention behavior, thermal desulfonation kinetics, and synthetic pathway outcomes. High-performance liquid chromatography (HPLC) studies demonstrate that the three benzenedisulfonic acid isomers can be completely resolved under optimized ion-pair reversed-phase conditions, confirming that these positional isomers exhibit distinct physicochemical properties that preclude interchangeable use [1]. Furthermore, thermal desulfonation studies reveal that benzenedisulfonate requires 90 minutes at 270°C for complete desulfonation, a stability profile that differs substantially from monosulfonate and alkyl-substituted sulfonate analogs [2]. The specific 1,3-substitution pattern directly influences reactivity in nucleophilic substitution pathways and dictates the regiochemistry of downstream pharmaceutical intermediates, making isomer-specific sourcing a critical procurement requirement .

Chromatographic Misidentification
Retention differs among positional isomers; substitution without HPLC confirmation may introduce an unintended isomer.
Desulfonation Profile Mismatch
Reported desulfonation kinetics differ; using other isomers may alter reaction timing and decomposition products.
Regiochemical Outcome Shift
1,2- and 1,4-isomers direct different regiochemistry; synthetic pathways may require re-optimization to achieve target product.

Disodium 1,3-Benzenedisulfonate: Differentiation Evidence


Thermal Stability vs. Benzenesulfonate

In a head-to-head thermal desulfonation study under identical phosphoric acid conditions, disodium 1,3-benzenedisulfonate demonstrated superior thermal stability compared to the monosulfonate analog. Benzenedisulfonate required 90 minutes at 270°C for complete desulfonation, whereas benzenesulfonate required only 60 minutes at a lower temperature of 250°C [1]. This 30-minute longer duration at a 20°C higher temperature quantifies the enhanced thermal robustness conferred by the additional sulfonate group in the 1,3-arrangement. Other sulfonates evaluated desulfonated rapidly before reaching 250°C, positioning the 1,3-disulfonate as a distinct stability outlier [1].

Thermal Stability
Head-to-head
1,3-disulfonate
90 min / 270°C
vs
Benzenesulfonate
60 min / 250°C
Reported desulfonation resilience; conditions matter.
Phosphoric acid medium; GC analysis with internal standard.
Thermal Stability Desulfonation Kinetics Analytical Chemistry

Chromatographic Resolution from Positional Isomers

High-performance liquid chromatography (HPLC) studies have demonstrated that benzene monosulfonic acid and the three benzenedisulfonic acid isomers can be completely separated within approximately 5 minutes under optimized conditions [1]. Using a C18 reversed-phase stationary phase with a water-methanol mobile phase containing tetraalkylammonium salts and sodium sulfate, the 1,3-isomer exhibits distinct retention behavior relative to its 1,2- and 1,4- positional isomers, enabling complete baseline resolution of all four components [1]. The separation mechanism involves both ion-exchange and ion-pair formation, with selectivity primarily attributed to differential ion-pairing interactions that are sensitive to the spatial arrangement of sulfonate groups [1].

Chromatographic Resolution
Head-to-head
1,3-isomer
Complete baseline separation
from
1,2-, 1,4-, monosulfonate
~5 min run
Supports isomer identity confirmation via HPLC.
C18 column, ion-pair reversed-phase conditions.
HPLC Separation Isomer Resolution Quality Control

Herbicide Intermediate Application

Patent and technical literature identifies disodium 1,3-benzenedisulfonate as a specific building block for the preparation of 2-[(heterocyclyloxy)phenoxy]propanoates, a class of herbicides . This application is structurally dependent on the 1,3-disulfonate substitution pattern to achieve the correct regiochemistry in subsequent synthetic steps. The compound is also employed in the preparation of radiopaque polymers and purine derivatives that induce human interferon α . Unlike generic sulfonate salts, the specific 1,3-orientation enables defined nucleophilic substitution pathways that alternative isomers cannot replicate without altering the final product structure .

Synthetic Utility
Class-level
Cited as building block for phenoxypropanoate herbicides; 1,3-regiochemistry essential.
Context-dependent; isomer-specific reactivity assumed.
Patent and technical literature; no direct isomer comparison provided.
Agrochemical Synthesis Herbicide Intermediate Building Block

Flame Retardant Performance in Polycarbonate

In polycarbonate (PC) flame retardant applications, the potassium salt of 1,3-benzenedisulfonic acid (KSP) demonstrated exceptional performance at ultralow loading levels. PC composites containing only 0.01 wt% KSP achieved a UL-94 V-0 rating in 1.1 mm thin-walled samples, with peak heat release rate (p-HRR) decreasing by 16.2% and limiting oxygen index (LOI) increasing to 32.5%, while maintaining mechanical properties . Thermal degradation analysis revealed that KSP promotes early decomposition of PC into a stable carbon layer that protects the underlying substrate during combustion . This flame retardant mechanism is specific to the 1,3-disulfonate structure, as the spatial arrangement of sulfonate groups influences char formation kinetics and gas-phase activity .

Flame Retardant PC
Data to verify
0.01 wt%: UL-94 V-0
p-HRR −16.2%, LOI 32.5%
Reported flame-retardant endpoint; verify reproducibility.
1.1 mm PC; char formation mechanism cited.
Flame Retardancy Polymer Additives Thermal Degradation

Disodium 1,3-Benzenedisulfonate: Application Scenarios


Regioselective Nucleophilic Substitution

Disodium 1,3-benzenedisulfonate is employed as a pharmaceutical intermediate where the 1,3-disulfonate pattern enables predictable nucleophilic aromatic substitution . The distinct retention behavior observed in HPLC studies confirms that the 1,3-isomer possesses physicochemical properties that differ from the 1,2- and 1,4-isomers, making isomer identity critical for reproducible synthetic outcomes [1]. Procurement of the correct isomer ensures that downstream pharmaceutical compounds are synthesized with the intended regiochemistry, avoiding impurities arising from isomeric contamination.

High-Temperature Synthetic Stability

In synthetic protocols conducted at elevated temperatures, disodium 1,3-benzenedisulfonate offers a quantified thermal stability advantage over mono-sulfonated analogs. The demonstrated requirement of 90 minutes at 270°C for complete desulfonation, compared to 60 minutes at 250°C for benzenesulfonate, positions this compound as the preferred choice when reaction conditions risk premature desulfonation [2]. This stability margin is particularly valuable in sulfonation-desulfonation sequences where controlled deprotection timing is essential for yield optimization.

Herbicide Synthesis Building Block

Disodium 1,3-benzenedisulfonate serves as a key building block in the synthesis of 2-[(heterocyclyloxy)phenoxy]propanoate herbicides . The 1,3-substitution pattern is structurally required to achieve the correct regiochemical orientation for subsequent coupling reactions. Alternative benzenedisulfonate isomers would yield different regiochemical outcomes, altering the final herbicide structure and potentially compromising herbicidal activity or selectivity. Researchers and procurement specialists in agrochemical development should specify the 1,3-isomer to maintain synthetic pathway integrity.

Flame Retardant Additive for Polycarbonate

For polymer scientists developing flame-retardant polycarbonate materials, the 1,3-benzenedisulfonate scaffold (as the potassium salt, KSP) enables UL-94 V-0 ratings in thin-walled (1.1 mm) PC composites at an ultralow loading of 0.01 wt%, with a quantified 16.2% reduction in peak heat release rate and LOI increase to 32.5% . The carbon layer formation mechanism, which protects the underlying polymer during combustion, is directly tied to the 1,3-disulfonate structure. Procurement of the correct 1,3-disulfonate starting material is essential for reproducing these flame retardant outcomes in formulation development.

Application
Selection Property
Validation Focus
Regioselective synthesis
1,3-Isomer HPLC retention profile
Isomer identity confirmation
High-temperature synthesis
Thermal desulfonation profile (reported)
Desulfonation kinetics verification
Herbicide intermediate synthesis
1,3-Regiochemistry requirement
Synthetic pathway fidelity
Flame-retardant polycarbonate
Reported flame-retardant context
PC thin-wall performance reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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